tert-Butyl 2-bromo-6-fluoro-4-(trifluoromethyl)benzoate
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Overview
Description
tert-Butyl 2-bromo-6-fluoro-4-(trifluoromethyl)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group, a bromine atom, a fluorine atom, and a trifluoromethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-bromo-6-fluoro-4-(trifluoromethyl)benzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method includes the reaction of 2-bromo-6-fluoro-4-(trifluoromethyl)benzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-bromo-6-fluoro-4-(trifluoromethyl)benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form different functional groups, depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed:
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 2-bromo-6-fluoro-4-(trifluoromethyl)benzoate is used as an intermediate in the synthesis of various organic compounds. Its unique functional groups make it a valuable building block for the development of new materials and pharmaceuticals.
Biology: In biological research, this compound can be used to study the effects of fluorinated and brominated aromatic compounds on biological systems. Its derivatives may exhibit interesting biological activities, making it a potential candidate for drug discovery.
Medicine: The compound’s derivatives may have potential therapeutic applications due to their unique chemical properties. Research is ongoing to explore their efficacy in treating various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-bromo-6-fluoro-4-(trifluoromethyl)benzoate depends on its specific application and the target it interacts with. In general, the compound’s functional groups can participate in various chemical reactions, leading to the formation of new products with distinct properties. The molecular targets and pathways involved may vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
- tert-Butyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate
- tert-Butyl 2,4-bis(trifluoromethyl)benzoate
- tert-Butyl (3S,4R)-3-[7-bromo-2-chloro-8-fluoro-6-(trifluoromethyl)quinazolin-4-yl]oxy-4-fluoropyrrolidine-1-carboxylate
Comparison: tert-Butyl 2-bromo-6-fluoro-4-(trifluoromethyl)benzoate is unique due to the specific positioning of its functional groups on the benzene ring. This unique arrangement can influence its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C12H11BrF4O2 |
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Molecular Weight |
343.11 g/mol |
IUPAC Name |
tert-butyl 2-bromo-6-fluoro-4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C12H11BrF4O2/c1-11(2,3)19-10(18)9-7(13)4-6(5-8(9)14)12(15,16)17/h4-5H,1-3H3 |
InChI Key |
KHANEXVIMNFSKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1Br)C(F)(F)F)F |
Origin of Product |
United States |
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